For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-L-aspartic acid 4-benzyl ester
Executive Summary
Boc-L-aspartic acid 4-benzyl ester, also known by its synonym Boc-Asp(OBzl)-OH, is a pivotal amino acid derivative extensively utilized in synthetic chemistry.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester (OBzl) on the β-carboxyl side chain, makes it an indispensable building block in modern peptide synthesis and drug discovery.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and core applications, with a focus on its role in Boc-based solid-phase peptide synthesis (SPPS). The strategic placement of its orthogonal protecting groups allows for selective deprotection and controlled elongation of peptide chains, a critical feature for developing complex peptide-based therapeutics, bioactive molecules, and peptidomimetics.[2][4]
Chemical Identity and Properties
Boc-L-aspartic acid 4-benzyl ester is a white to off-white solid compound.[2] The Boc group provides protection for the amine, which is labile to moderate acids, while the benzyl ester protects the side-chain carboxylic acid and can be removed under different conditions, such as strong acids or hydrogenolysis.[1][3] This differential stability is fundamental to its utility in chemical synthesis.
Chemical Structure
Caption: Structure of Boc-L-aspartic acid 4-benzyl ester.
Physicochemical and Spectroscopic Data
The quantitative properties of Boc-L-aspartic acid 4-benzyl ester are summarized below. These data are critical for reaction setup, purification, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 7536-58-5 | [2][5] |
| Molecular Formula | C₁₆H₂₁NO₆ | [6] |
| Molecular Weight | 323.34 g/mol | [5][6] |
| Appearance | Solid | [2][5] |
| Melting Point | 98-102 °C | [5][7] |
| Solubility | Sparingly soluble in water | [2] |
| Storage Temperature | 0-8 °C, keep in a cool and dry place away from direct sunlight. | [2] |
Synthesis and Manufacturing
The standard synthesis of Boc-L-aspartic acid 4-benzyl ester involves the protection of the amino group of L-aspartic acid 4-benzyl ester.
General Synthesis Protocol
The most common laboratory-scale synthesis involves the reaction of L-aspartic acid 4-benzyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[2][7]
Reaction: L-Aspartic acid 4-benzyl ester + (Boc)₂O → Boc-L-aspartic acid 4-benzyl ester
Experimental Protocol:
-
Dissolution: Dissolve L-aspartic acid 4-benzyl ester (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and a suitable organic solvent like tetrahydrofuran (THF).[2][7]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[2][7]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (approximately 1.3-1.5 equivalents) dropwise to the cooled solution.[2][7]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and continue stirring for 12 hours.[2]
-
Work-up: Remove the THF under reduced pressure. Wash the remaining aqueous phase with ethyl acetate.[2]
-
Acidification & Extraction: Cool the aqueous layer and acidify to pH 2 with 10% potassium hydrogen sulfate. Extract the product with ethyl acetate (3x).[2]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.[2]
Caption: General workflow for the synthesis of Boc-Asp(OBzl)-OH.
Applications in Peptide Synthesis
The primary application of Boc-L-aspartic acid 4-benzyl ester is as a protected amino acid building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1][8] This strategy relies on the differential acid lability of the Nα-Boc group and the side-chain protecting groups.
Role in Boc Solid-Phase Peptide Synthesis (SPPS)
In Boc SPPS, the peptide is assembled on a solid support (resin). Each cycle of amino acid addition involves two key steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
-
Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amino group on the resin-bound peptide.[3]
-
Coupling: The incoming Boc-L-aspartic acid 4-benzyl ester is activated using a coupling reagent (e.g., DCC/HOBt or HATU) and reacts with the free amino group to form a new peptide bond.[9]
-
Cleavage: After the full peptide sequence is assembled, the completed peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ester, are removed simultaneously using a very strong acid like hydrogen fluoride (HF).[1]
Caption: Use of Boc-Asp(OBzl)-OH in the Boc-SPPS workflow.
Orthogonal Protection Strategy
The Boc/Bzl protection scheme is a classic example of an orthogonal protection strategy. The stability of the protecting groups to different reagents allows for selective removal.
| Protecting Group | Chemical Structure | Attached To | Cleavage Condition | Stability |
| Boc | (CH₃)₃C-O-CO- | α-Amino Group | Moderate Acid (e.g., TFA)[3] | Labile to strong acid, stable to hydrogenolysis. |
| Benzyl (Bzl) | C₆H₅CH₂- | β-Carboxyl Group | Strong Acid (e.g., HF) or Hydrogenolysis[1] | Stable to moderate acid (TFA). |
This orthogonality is crucial for complex syntheses, including the creation of cyclic peptides or peptides with modified side chains, as it allows for side-chain manipulation while the peptide remains anchored to the resin and the N-terminus is protected.[2]
Caption: Orthogonal deprotection strategy for Boc/Bzl groups.
Conclusion
Boc-L-aspartic acid 4-benzyl ester is more than a mere chemical reagent; it is a fundamental tool that enables significant advancements in medicinal chemistry and drug development.[4][10] Its well-defined properties and the robustness of the Boc/Bzl protection strategy provide researchers with precise control over the synthesis of complex peptides.[11] Understanding the technical details of its synthesis, properties, and application is essential for professionals seeking to design and create novel peptide-based therapeutics and research agents.
References
- 1. peptide.com [peptide.com]
- 2. Page loading... [guidechem.com]
- 3. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-L-aspartic acid 4-benzyl ester, 99% 7536-58-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. peptide.com [peptide.com]
- 7. Boc-L-aspartic acid 4-benzyl ester | 7536-58-5 [chemicalbook.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. High Purity Boc L-Aspartic Acid for Pharmaceutical and Biochemical Applications Available Now [thinkdochemicals.com]
